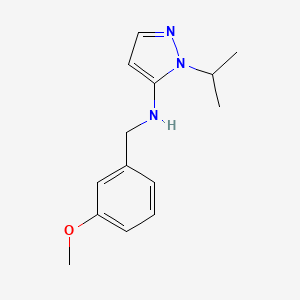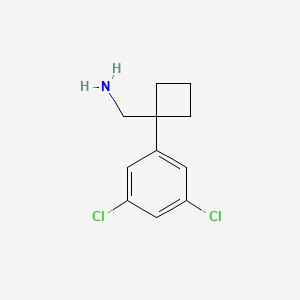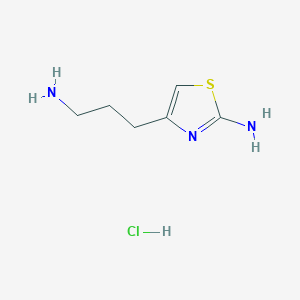![molecular formula C12H14FN3O B11729235 2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729235.png)
2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hidroxietil)-4-{[(3-fluorofenil)metil]amino}-1H-pirazol es un compuesto químico que presenta un anillo de pirazol sustituido con un grupo 3-fluorofenilmetilamino y una porción de etan-1-ol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-hidroxietil)-4-{[(3-fluorofenil)metil]amino}-1H-pirazol típicamente involucra los siguientes pasos:
Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidrazina con una 1,3-dicetona en condiciones ácidas.
Introducción del Grupo 3-Fluorofenilmetilamino: Este paso implica la sustitución nucleofílica del anillo de pirazol con 3-fluorobencilamina.
Unión de la Porción de Etan-1-ol: El paso final es la alquilación del anillo de pirazol con un agente alquilante adecuado, como óxido de etileno o clorhidrato de etileno.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-hidroxietil)-4-{[(3-fluorofenil)metil]amino}-1H-pirazol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: La porción de etan-1-ol se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para modificar el anillo de pirazol o el grupo fluorofenilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos Principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de derivados de pirazol reducidos.
Sustitución: Formación de varios derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
1-(2-hidroxietil)-4-{[(3-fluorofenil)metil]amino}-1H-pirazol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia su potencial como farmacóforo en el diseño de fármacos, particularmente para sus propiedades antiinflamatorias y anticancerígenas.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de Materiales: El compuesto se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2-hidroxietil)-4-{[(3-fluorofenil)metil]amino}-1H-pirazol involucra su interacción con objetivos moleculares específicos. El grupo fluorofenilo puede interactuar con bolsillos hidrofóbicos en proteínas, mientras que el anillo de pirazol puede formar enlaces de hidrógeno con residuos de aminoácidos. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
1-(2-hidroxietil)-4-amino-1H-pirazol: Estructura similar, pero carece del grupo fluorofenilo.
2-(4-fluorofenil)etan-1-amina: Contiene un grupo fluorofenilo, pero carece del anillo de pirazol.
Unicidad
1-(2-hidroxietil)-4-{[(3-fluorofenil)metil]amino}-1H-pirazol es único debido a la combinación del anillo de pirazol y el grupo fluorofenilmetilamino. Esta combinación imparte propiedades químicas y biológicas específicas que no se encuentran en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C12H14FN3O |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-[4-[(3-fluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H14FN3O/c13-11-3-1-2-10(6-11)7-14-12-8-15-16(9-12)4-5-17/h1-3,6,8-9,14,17H,4-5,7H2 |
Clave InChI |
VOELQMPWHXAVAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNC2=CN(N=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729155.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine](/img/structure/B11729157.png)
![ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11729161.png)
![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729163.png)
![2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729168.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729169.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11729196.png)



![tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11729215.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
